2-(4-ethylphenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No.: 1040674-62-1
Cat. No.: VC11937832
Molecular Formula: C28H28N4O3
Molecular Weight: 468.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040674-62-1 |
|---|---|
| Molecular Formula | C28H28N4O3 |
| Molecular Weight | 468.5 g/mol |
| IUPAC Name | 2-(4-ethylphenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C28H28N4O3/c1-5-20-6-8-21(9-7-20)24-16-26-28(33)31(14-15-32(26)30-24)17-25-19(4)35-27(29-25)22-10-12-23(13-11-22)34-18(2)3/h6-16,18H,5,17H2,1-4H3 |
| Standard InChI Key | DGWRVRHROAKBJY-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OC(C)C)C |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OC(C)C)C |
Introduction
Key Characteristics:
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Functional Groups | Aromatic rings, oxazole, ether (propan-2-yloxy), and ketone functionality. |
| Molecular Weight | Approx. 442 g/mol |
The combination of aromaticity, heterocycles, and electron-donating/withdrawing groups suggests potential for diverse reactivity and biological interactions.
Synthesis
Although no direct synthesis pathway for this specific compound was identified in the provided sources, similar heterocyclic structures are typically synthesized through multistep reactions involving:
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Formation of the Pyrazolo[1,5-a]pyrazine Core:
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Cyclization reactions involving hydrazines and α-diketones or α-halo ketones.
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Attachment of Substituents:
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The oxazole moiety may be introduced via cyclization of α-amino ketones with carboxylic acids or esters.
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The ether group (propan-2-yloxy) can be added using Williamson ether synthesis.
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Final Assembly:
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Coupling reactions to attach the substituents (e.g., Suzuki coupling or alkylation).
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Medicinal Chemistry
Heterocyclic compounds like pyrazolo[1,5-a]pyrazines and oxazoles are known for their pharmacological properties:
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Antimicrobial Activity: Many pyrazole derivatives exhibit antibacterial and antifungal properties due to their ability to disrupt microbial enzymes or membranes.
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Anti-inflammatory Effects: The aromatic systems may inhibit cyclooxygenase enzymes.
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Anticancer Potential: Pyrazolo[1,5-a]pyrazine frameworks have been explored as kinase inhibitors in cancer therapy.
Material Science
The compound's aromatic and heterocyclic nature suggests potential use in:
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Organic semiconductors.
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Light-emitting diodes (LEDs).
Analytical Characterization
To confirm the structure and purity of the compound, the following techniques are typically employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies chemical shifts corresponding to protons and carbons in the molecule. |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |
| IR Spectroscopy | Detects functional groups (e.g., C=O stretch for ketone). |
| X-ray Crystallography | Provides detailed three-dimensional structure if crystals are obtained. |
Limitations and Future Directions
While the compound holds promise in various fields, challenges include:
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Complex synthesis requiring multiple steps.
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Limited solubility due to its large aromatic system.
Future research could focus on optimizing synthetic routes and exploring derivatives for enhanced biological or material properties.
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